1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-
Overview
Description
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- is a synthetic compound with a complex molecular structureThe compound has a molecular formula of C32H32N2O and a molecular weight of 460.61 g/mol .
Preparation Methods
The synthesis of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves several steps. One common method includes the reaction of benzhydryl chloride with piperazine to form 1-benzhydryl-4-(chloromethyl)piperazine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce inflammation and other related processes. The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- can be compared with other similar compounds, such as:
Cinnarizine: A well-known calcium channel blocker with similar anti-inflammatory properties.
Flunarizine: Another calcium channel blocker used for its therapeutic effects in conditions like migraines.
Lidoflazine: A compound with similar structural features and pharmacological activities.
The uniqueness of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c29-25(22-10-4-1-5-11-22)16-17-27-18-20-28(21-19-27)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIJOPNYHUBGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360038 | |
Record name | 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48221-27-8 | |
Record name | 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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